synthesis and characterization of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
synthesis and characterization of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Value of Halogenated 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structure, resembling an isomer of indole and a bioisostere of purine, allows it to interact with a wide range of biological targets. This has led to its incorporation into numerous clinically significant molecules, including inhibitors of kinases and other enzymes crucial in oncology and virology.[1][2]
The strategic functionalization of the 7-azaindole core is paramount for modulating pharmacological activity. Poly-halogenated derivatives, such as the target molecule 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, are of exceptional interest. They serve not as final drug products, but as highly versatile chemical intermediates. Each distinct halogen atom (I, Br, Cl) can be selectively addressed in subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic and modular construction of complex molecular architectures.[3][4][5] The differential reactivity of the C-I, C-Br, and C-Cl bonds provides a powerful tool for sequential, site-selective diversification.
This guide provides a comprehensive, field-proven framework for the multi-step synthesis and rigorous analytical characterization of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. The methodologies described are grounded in established reactivity principles of heterocyclic chemistry, offering a robust pathway for researchers in medicinal chemistry and process development.
Part 1: A Regioselective Synthetic Blueprint
The synthesis of this tri-halogenated azaindole is a study in regioselectivity. The order of halogen installation is critical, as each substitution profoundly influences the electronic properties of the heterocyclic core and directs the position of the subsequent functionalization. Our proposed route begins with the commercially available 1H-pyrrolo[2,3-b]pyridine and proceeds through a sequence of chlorination, bromination, and iodination, potentially employing a protecting group strategy to enhance yield and selectivity.
Causality of the Synthetic Sequence
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C4-Chlorination via N-Oxidation: Direct electrophilic halogenation of the pyridine ring in 7-azaindole is notoriously difficult due to its electron-deficient nature.[6] To overcome this, the synthesis commences by activating the pyridine ring toward nucleophilic attack. This is achieved by forming the N-oxide, which electronically activates the C4 and C6 positions. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) facilitates a nucleophilic chlorination at the C4 position.[7][8]
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C5-Bromination (Electrophilic Aromatic Substitution): With the 4-chloro-7-azaindole intermediate in hand, the next step targets the pyrrole ring. The pyrrole moiety is more electron-rich than the now-chlorinated pyridine ring, making it susceptible to electrophilic aromatic substitution. Bromination with an electrophilic bromine source, such as N-Bromosuccinimide (NBS), is directed to the C5 position.
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C2-Iodination via Directed Deprotonation: The final halogenation requires precise control to install an iodine atom at the C2 position. The C2 proton is the most acidic proton on the pyrrole ring, a feature that can be exploited for regioselective functionalization. A directed deprotonation using a strong, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) or Lithium diisopropylamide (LDA) generates a C2-lithiated species.[1][9] This potent nucleophile is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), to yield the desired 2-iodo product. To prevent competitive deprotonation at the N1 position, the pyrrole nitrogen must first be protected, for example with a tosyl (Ts) group.[3]
The complete synthetic pathway is illustrated below.
Part 2: Self-Validating Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification strategies to ensure the integrity of each intermediate.
General Experimental Workflow
Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
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Rationale: This two-step, one-pot procedure first generates the N-oxide, which is then converted to the 4-chloro derivative.
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Procedure:
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To a solution of 7-azaindole (1.0 eq) in a suitable solvent like ethyl acetate, add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for the consumption of starting material by TLC.
-
Cool the mixture back to 0 °C and slowly add phosphorus oxychloride (POCl₃, ~3.0 eq).
-
Heat the reaction mixture to reflux (~80 °C) for 2-4 hours.
-
Cool to room temperature and carefully quench the reaction by pouring it over ice water.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
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Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.
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Protocol 2: N-Tosylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
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Rationale: Protection of the pyrrole nitrogen is crucial for the subsequent C2-lithiation step. The tosyl group is robust and provides sufficient steric hindrance.[3]
-
Procedure:
-
Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is often of sufficient purity for the next step, or can be purified by chromatography if necessary.
-
Protocol 3: Bromination of 4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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Rationale: Electrophilic bromination at the electron-rich C5 position.
-
Procedure:
-
Dissolve 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 5-bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
-
Protocol 4: Iodination and Deprotection to Yield the Final Product
-
Rationale: A highly regioselective C2-iodination via deprotonation, followed by removal of the tosyl protecting group.
-
Procedure:
-
Deprotonation/Iodination:
-
In a flame-dried flask under argon, dissolve 5-bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a freshly prepared solution of Lithium 2,2,6,6-tetramethylpiperidide (LTMP, ~1.5 eq) in THF.
-
Stir at -78 °C for 1 hour.
-
Add a solution of iodine (I₂, 1.5 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1-2 hours.
-
-
Work-up:
-
Quench the reaction at -78 °C by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry, and concentrate.
-
-
Deprotection:
-
Dissolve the crude 5-bromo-4-chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH, ~3.0 eq) and heat the mixture to 60 °C for 4-8 hours.
-
Cool to room temperature, neutralize with 1M HCl, and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
-
Final Purification: Purify the final product by flash column chromatography or recrystallization to obtain 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine as a solid.
-
Part 3: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. The following data are predicted based on the analysis of structurally similar compounds.[10][11]
Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value / Observation | Assignment / Rationale |
| ¹H NMR | Chemical Shift (δ, ppm) | ~11.0 - 12.0 | NH (broad singlet) |
| ~7.8 - 8.0 | H-6 (singlet) | ||
| ~6.8 - 7.0 | H-3 (singlet) | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | ~148 | C-7a |
| ~145 | C-6 | ||
| ~142 | C-4 | ||
| ~128 | C-3a | ||
| ~115 | C-5 | ||
| ~105 | C-3 | ||
| ~80 | C-2 (Carbon bearing iodine, significant upfield shift) | ||
| Mass Spec. | Molecular Ion | m/z ≈ 355, 357, 359 | [M+H]⁺ Isotopic cluster due to Br and Cl. |
| Isotopic Pattern | Characteristic pattern for C₇H₄BrClIN₂. The presence of Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl) will create a complex, recognizable cluster of peaks.[11][12] | ||
| HPLC | Purity | >95% | Assessed by peak area at a suitable wavelength (e.g., 254 nm). |
Safety and Handling
The synthesis of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine involves hazardous materials and requires strict adherence to safety protocols.
-
Reagents: Handle strong bases (NaH, LTMP), corrosive reagents (POCl₃), and halogenating agents (NBS, I₂) with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Atmosphere: Reactions involving organolithium reagents must be conducted under an inert atmosphere (argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen.
-
SDS: Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
Guillon, R., Giraud, F., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(21), 5193. Available at: [Link]
-
Guillon, R., Giraud, F., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Semantic Scholar. Available at: [Link]
-
Yadav, P., Singh, V., et al. (2022). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 87(17), 11476-11490. Available at: [Link]
-
Han, C., Green, K., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1092-1096. Available at: [Link]
-
Menon, S., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. Available at: [Link]
- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
Zhang, Y., et al. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Available at: [Link]
-
Laha, J., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11944-11957. Available at: [Link]
-
Reddy, T. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685-8697. Available at: [Link]
- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... Available at: [Link]
-
Fernández, G. (n.d.). Electrophilic substitution on pyridine. Química Orgánica. Available at: [Link]
Sources
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 9. [PDF] Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
